REACTION_CXSMILES
|
[Cl-].[Cl:2]C1N(C)CC[NH+]1C.[OH:10][C:11]1[CH:19]=[CH:18][C:14]([C:15](O)=[O:16])=[CH:13][CH:12]=1.C(N(CC)CC)C>ClCCCl>[OH:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([Cl:2])=[O:16])=[CH:13][CH:12]=1 |f:0.1|
|
Name
|
|
Quantity
|
9.72 g
|
Type
|
reactant
|
Smiles
|
[Cl-].ClC1[NH+](CCN1C)C
|
Name
|
|
Quantity
|
6.91 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
5.06 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature of the mixture at 15°-20° C
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C(=O)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |